molecular formula C28H27N9O3 B608230 JNJ4796

JNJ4796

货号: B608230
分子量: 537.6 g/mol
InChI 键: VMAAUIZLAZYALS-RUZDIDTESA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

JNJ4796 is a small-molecule fusion inhibitor that targets the conserved stem region of the hemagglutinin glycoprotein of influenza A viruses. It was developed through high-throughput screening and optimization processes to provide a novel therapeutic option for influenza infections. This compound has shown promising results in preclinical studies, particularly in its ability to neutralize a broad spectrum of group 1 influenza A viruses .

化学反应分析

JNJ4796 经历了各种化学反应,包括取代反应和加成反应。 这些反应中常用的试剂包括有机溶剂、酸和碱。 这些反应形成的主要产物是 this compound 的衍生物,在哌嗪环和苯环上进行了修饰 这些修饰可以增强化合物的抗病毒活性 and 药代动力学特性 .

科学研究应用

Pharmacokinetic Profile

Bioavailability and Clearance
JNJ4796 exhibits favorable pharmacokinetic properties, including:

  • Oral Bioavailability: Approximately 30%.
  • Half-life in Mice: 2.4 hours post-administration.
  • Plasma Concentration: Reaches 1152 ng/ml (2.1 µM) after a 10 mg/kg dose .

These characteristics suggest that this compound can be effectively administered orally, making it a promising candidate for treatment regimens.

Efficacy Against Influenza Viruses

Preclinical Studies
Research has demonstrated that this compound possesses potent antiviral activity against a broad spectrum of influenza A viruses. In animal models, administration of this compound prior to exposure to lethal doses of H1N1 resulted in 100% survival rates . The effective concentration (EC50) against H1N1 strains is approximately 0.066 µM, indicating strong antiviral potency.

Cell Culture Studies
In vitro studies using human bronchial epithelial cells showed that this compound significantly reduced viral titers when applied to cells infected with H1N1 A/PR/8/1934 virus, underscoring its potential utility in clinical settings .

Comparative Analysis with Other Antiviral Agents

Compound Name Mechanism of Action Unique Features
This compoundFusion inhibitor targeting HAStabilizes pre-fusion conformation; broad-spectrum activity
CR6261Targets HA stalkAntibody-derived; neutralizes multiple influenza strains
Baloxavir MarboxilInhibits cap-dependent endonucleaseNovel mechanism targeting viral RNA synthesis
OseltamivirNeuraminidase inhibitorEstablished use but limited against resistant strains
IY7640Targets HA stalkEfficacy against oseltamivir-resistant strains

This compound stands out due to its unique mechanism that specifically targets the fusion process required for viral entry, offering a complementary approach to existing antiviral therapies .

Case Study 1: Efficacy in Animal Models

In a stringent H1N1 infection model, this compound was administered at doses of 50 mg/kg and 10 mg/kg twice daily for seven days prior to viral challenge. Results showed:

  • 100% Survival Rate: At both doses compared to less than 50% survival with less potent compounds.
  • Weight Loss Reversal: Dose-dependent recovery observed post-treatment .

Case Study 2: In Vitro Neutralization

A study involving human bronchial epithelial cells demonstrated that this compound could dramatically lower viral loads 96 hours post-infection, highlighting its effectiveness in a relevant biological context .

生物活性

JNJ4796 is an orally active small molecule designed as a fusion inhibitor targeting influenza A viruses, particularly those belonging to group 1, such as H1N1 and H5N1. This compound has shown significant promise in preclinical studies for its antiviral activity, pharmacokinetic properties, and potential therapeutic applications.

The primary mechanism of this compound involves the inhibition of hemagglutinin (HA)-mediated membrane fusion. HA is crucial for the entry of the influenza virus into host cells, and this compound prevents the conformational changes necessary for this process. Specifically, it stabilizes the pre-fusion conformation of HA, blocking the pH-induced transition that facilitates viral and endosomal membrane fusion .

Key Findings:

  • Binding Affinity : this compound binds to the HA stem region similarly to broadly neutralizing antibodies (bnAbs) like CR6261. This binding prevents the conformational rearrangements required for viral entry .
  • Inhibition Concentration : The effective concentration (EC50) for this compound has been reported as low as 0.012–3.24 µM, indicating potent antiviral activity .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties:

  • Bioavailability : Approximately 30% following oral administration.
  • Half-Life : The compound has a half-life of about 2.4 hours in mice after oral dosing .
  • Plasma Concentration : Achieves plasma concentrations of up to 1152 ng/ml (2.1 µM) at a dose of 10 mg/kg .

Efficacy in Animal Models

In vivo studies have demonstrated that this compound provides significant protection against lethal influenza challenges:

  • Survival Rates : Mice treated with this compound at doses of 10 mg/kg and 50 mg/kg twice daily before exposure to a lethal dose of H1N1 showed 100% survival rates compared to lower survival rates with other compounds like JNJ8897 .
  • Weight Loss Reversal : While some weight loss was observed during treatment, a dose-dependent reversal was noted post-treatment, indicating effective management of morbidity associated with infection .

Case Studies and Research Findings

Several studies have explored the biological activity and therapeutic potential of this compound:

Study ReferenceKey Findings
Demonstrated protection in mice from lethal influenza challenge; detailed pharmacokinetic profile established.
Identified structural binding similarities between this compound and bnAbs; confirmed efficacy against seasonal and pandemic strains.
Reported EC50 values and highlighted the compound's mechanism as a fusion inhibitor.
Discussed structure-activity relationship (SAR) and optimization strategies for enhancing antiviral properties.

属性

IUPAC Name

N-[2-[2-[4-[(R)-(2-methyltetrazol-5-yl)-phenylmethyl]piperazine-1-carbonyl]pyridin-4-yl]-1,3-benzoxazol-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N9O3/c1-18(38)30-21-8-9-24-22(17-21)31-27(40-24)20-10-11-29-23(16-20)28(39)37-14-12-36(13-15-37)25(19-6-4-3-5-7-19)26-32-34-35(2)33-26/h3-11,16-17,25H,12-15H2,1-2H3,(H,30,38)/t25-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMAAUIZLAZYALS-RUZDIDTESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)C(C5=CC=CC=C5)C6=NN(N=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC(=NC=C3)C(=O)N4CCN(CC4)[C@H](C5=CC=CC=C5)C6=NN(N=N6)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N9O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。